molecular formula C25H35O3P B15212009 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate

Cat. No.: B15212009
M. Wt: 414.5 g/mol
InChI Key: RXESIZTVVFFEOV-JVAGGYQCSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is a chiral phosphonate ester. This compound is notable for its stereochemistry, which can play a crucial role in its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate typically involves the reaction of a chiral cyclohexyl derivative with a phenyl phosphonate precursor. The reaction conditions often include the use of specific catalysts and solvents to ensure high stereoselectivity and yield. For instance, diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature have been used in similar syntheses .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure consistency and purity. Techniques such as continuous flow chemistry could be employed to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.

Scientific Research Applications

Chemistry

In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its unique structure allows researchers to investigate how different stereoisomers interact with biological targets.

Medicine

In medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Its chiral nature might be leveraged to develop drugs with specific enantiomeric forms that have desired therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high stereochemical purity.

Mechanism of Action

The mechanism of action for (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound’s phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its chiral centers allow it to interact selectively with biological molecules, potentially influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is unique due to its specific combination of chiral centers and the presence of a phosphonate group. This combination allows for a wide range of chemical reactivity and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C25H35O3P

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenoxyphosphoryl]propan-2-ylbenzene

InChI

InChI=1S/C25H35O3P/c1-19(2)23-17-16-20(3)18-24(23)28-29(26,27-22-14-10-7-11-15-22)25(4,5)21-12-8-6-9-13-21/h6-15,19-20,23-24H,16-18H2,1-5H3/t20-,23+,24-,29?/m1/s1

InChI Key

RXESIZTVVFFEOV-JVAGGYQCSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C

Origin of Product

United States

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